molecular formula C8H12O4 B601817 (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 54423-47-1

(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No. B601817
CAS RN: 54423-47-1
M. Wt: 172.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one”, also known as (-)-Corey lactone, is a chemical compound with the empirical formula C8H12O4 . It has a molecular weight of 172.18 . The compound is solid in form and has an optical activity of [α]20/D −44°, c = 1.4 in methanol .


Synthesis Analysis

The synthesis of this compound involves several steps . It starts with the preparation of racemic 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (4) from cyclopentadiene and dichloroacetyl chloride through a process of cycloaddition and Baeyer-Villiger oxidation . This is followed by the resolution of racemic 4 by optically active phenethylamine (PEA) and Prins reaction with polyformaldehyde followed by the hydrolysis without separation . The final product is obtained in a 96.4% yield from 6 via the reduction with zinc dust .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC[C@H]1C@HC[C@@H]2OC(=O)C[C@H]12 . The InChI key for this compound is VYTZWRCSPHQSFX-GBNDHIKLSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cycloaddition, Baeyer-Villiger oxidation, Prins reaction, and reduction with zinc dust .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 117-119 °C (lit.) . It has an optical activity of [α]20/D −44°, c = 1.4 in methanol .

Scientific Research Applications

  • Synthesis of Cyclopentanoids

    This compound has been used as a chiral block in the synthesis of cyclopentanoids. Hydroxymethylation of bicyclic allylsilane led to the formation of an anti-addition product, which is a significant step in the synthesis of cyclopentanoids (Gimazetdinov et al., 2016).

  • Building Blocks for Triquinanes Synthesis

    The compound has been used in the regioselective synthesis of unsaturated Cyclopenta[b]furan-2-ones from (S)-(+)-Carvone, which are crucial in the synthesis of enantiomerically pure triquinanes (Weinges et al., 1994).

  • Synthesis of Chiral Resolving Agents

    It has been utilized as a divergent intermediate in the synthesis of chiral resolving agents, with various substitutions being added to it (Zhong et al., 2005).

  • Synthesis of Linear Condensed Triquinane Sesquiterpenes

    The compound has been prepared efficiently as a starting material in the synthesis of linear condensed triquinane sesquiterpenes (Marotta et al., 1994).

  • Synthesis of Enantiomerically Pure Compounds

    It has been used in asymmetric approaches to synthesize key synthetic building blocks for cis-1,2-disubstituted five-membered ring derivatives, such as isoprostanes, jasmonates, and clavulones (Zanoni et al., 2006).

  • Synthesis of HIV-1 Protease Inhibitors

    The compound has been synthesized as a high-affinity nonpeptidyl ligand for HIV protease inhibitor 2 (Ghosh & Takayama, 2008).

  • Polyester Synthesis in Biomaterials

    It has been involved in the enzymatic polymerization process with various diacid ethyl esters, leading to the creation of novel biobased furan polyesters (Jiang et al., 2014).

properties

IUPAC Name

(3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTZWRCSPHQSFX-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369135
Record name (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

CAS RN

32233-40-2
Record name (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32233-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78KQ4P7T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.